molecular formula C10H21ClN2O B3027314 (R)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride CAS No. 1286207-20-2

(R)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride

Cat. No. B3027314
CAS RN: 1286207-20-2
M. Wt: 220.74
InChI Key: YHOZDEOQVHTHKS-SBSPUUFOSA-N
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Description

(R)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride, also known as A-PVP, is a synthetic stimulant drug. It belongs to the class of cathinones, which are structurally similar to amphetamines. A-PVP is a popular research chemical, which is used in scientific studies to understand its mechanism of action and its effects on the body.

Scientific Research Applications

  • Asymmetric Synthesis and Antibacterial Properties : A compound structurally related to (R)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride demonstrated potent antibacterial activity, particularly the S-(+) enantiomer showing more effectiveness against aerobic and anaerobic bacteria compared to the R-(-) enantiomer. This emphasizes the significance of asymmetric synthesis in enhancing the efficacy of antibacterial agents (Rosen et al., 1988).

  • Pharmacological Profile in Platelet Aggregation : Research on a related compound, R-96544, revealed its role as a potent 5-HT2A receptor antagonist, with significant effects in inhibiting platelet aggregation. This indicates potential applications in conditions where platelet aggregation is a concern (Ogawa et al., 2002).

  • Antiarrhythmic Properties : Derivatives of 2-aminobutanol, closely related to the compound , showed notable antiarrhythmic properties. The R configuration compounds demonstrated a stronger effect in experimental arrhythmias, highlighting the importance of stereochemistry in medicinal chemistry (Eckstein et al., 1988).

  • Enantioselective Synthesis of Derivatives : Research focused on the enantioselective synthesis of γ-aminobutyric acid derivatives, indicating the compound's utility in generating specific enantiomers of pharmaceutical interest, like (R)-phenotropil (Reznikov et al., 2013).

  • Chiral Pharmaceutical Intermediates : The compound has been investigated for its role in the resolution of 3-aminopyrrolidine, a key intermediate in the synthesis of chiral pharmaceuticals. This emphasizes its importance in the pharmaceutical industry for producing enantiomerically pure compounds (Sakurai et al., 2008).

  • Synthesis of β-Substituted γ-Aminobutyric Acid Derivatives : The compound's derivatives have found use in the synthesis of pharmacologically active β-substituted γ-aminobutyric acid derivatives, employed in medical practice as nootropic agents and myorelaxants (Vasil'eva et al., 2016).

properties

IUPAC Name

1-[(3R)-3-aminopyrrolidin-1-yl]-2-ethylbutan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-3-8(4-2)10(13)12-6-5-9(11)7-12;/h8-9H,3-7,11H2,1-2H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOZDEOQVHTHKS-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C(=O)N1CC[C@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1286207-20-2
Record name 1-Butanone, 1-[(3R)-3-amino-1-pyrrolidinyl]-2-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286207-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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